H-Glu-NH2 hcl

概要

説明

H-Glu-NH2 hydrochloride, also known as L-Glutamic acid γ-tert-butyl ester α-amide hydrochloride, is a compound used primarily in peptide synthesis. It is a derivative of glutamic acid, an important amino acid in the human body. This compound is often utilized in research and industrial applications due to its unique properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of H-Glu-NH2 hydrochloride typically involves the reaction of tert-butyl (S)-4,5-diamino-5-oxopentanoate with hydrochloric acid. This reaction produces tert-butyl (S)-4,5-diamino-5-oxopentanoate hydrochloride, which is then crystallized from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of H-Glu-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

H-Glu-NH2 hydrochloride undergoes various chemical reactions, including:

Nucleophilic Addition:

Common Reagents and Conditions

Nucleophilic Addition: Common reagents include primary amines and aldehydes or ketones.

Reduction: Reagents such as iron, tin, or zinc, along with hydrochloric acid, are used to reduce nitro groups to amines.

Major Products Formed

Imine Derivatives: Formed from the reaction with aldehydes or ketones.

科学的研究の応用

The biological activities of H-Glu-NH2 HCl are attributed to several key functions:

- Protein Synthesis : Acts as a building block for proteins, essential for muscle growth and repair.

- Neurotransmitter Synthesis : Serves as a precursor for gamma-aminobutyric acid (GABA), influencing mood and anxiety levels.

- Immune Modulation : Enhances T-cell function and cytokine production, improving immune responses.

- Antioxidant Defense : Scavenges free radicals, reducing oxidative damage within cells.

Scientific Research Applications

- Peptide Synthesis : this compound is widely utilized in the synthesis of peptides due to its ability to form stable bonds with other amino acids.

-

Clinical Applications in Cancer Treatment :

- A study investigated the effects of H-Glu-NH2 supplementation on patients undergoing chemotherapy. Results indicated that patients receiving this compound experienced reduced side effects and improved recovery times compared to those who did not receive supplementation.

-

Effects on Muscle Recovery :

- Clinical trials have shown that supplementation with H-Glu-NH2 can lead to reduced muscle soreness and faster recovery times post-exercise, suggesting its potential benefits in sports medicine.

-

Neuroprotective Effects :

- Research indicates that H-Glu-NH2 plays a significant role in neurotransmission by enhancing GABA synthesis, which is critical for regulating neuronal excitability.

-

Immune Function Enhancement :

- Studies demonstrate that this compound promotes lymphocyte proliferation and increases cytokine production, which can be particularly beneficial during stress or illness.

Case Study 1: Clinical Applications in Cancer Treatment

A clinical trial assessed the impact of H-Glu-NH2 on chemotherapy patients. The results highlighted its potential as an adjunct therapy, showing significant improvements in patient recovery and reduced side effects associated with chemotherapy treatments.

Case Study 2: Effects on Muscle Recovery

Another study focused on athletes who supplemented with H-Glu-NH2 post-exercise. Participants reported less muscle soreness and quicker recovery times, indicating that this compound may enhance muscle repair mechanisms following strenuous activity.

作用機序

The mechanism of action of H-Glu-NH2 hydrochloride involves its reactivity with other compounds to form new chemical bonds. For example, in nucleophilic addition reactions, the compound’s amine group reacts with the carbonyl group of aldehydes or ketones to form imines . This process involves the formation of a carbinolamine intermediate, followed by the elimination of water to form the final imine product .

類似化合物との比較

Similar Compounds

H-Gly-OtBu·HCl: Glycine tert-butyl ester hydrochloride.

H-Ser-OtBu hydrochloride: Serine tert-butyl ester hydrochloride.

Uniqueness

H-Glu-NH2 hydrochloride is unique due to its specific structure and reactivity, which make it particularly useful in peptide synthesis and other chemical reactions. Its ability to form stable imine derivatives and its role in reducing nitro groups to amines set it apart from similar compounds .

生物活性

H-Glu-NH2 HCl, also known as L-Glutamine hydrochloride, is an amino acid derivative with significant biological activity. This compound plays a crucial role in various physiological processes, including protein synthesis, cellular metabolism, and neurotransmission. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula C5H11ClN2O3 and is categorized as a non-essential amino acid. It exists as a white crystalline powder that is soluble in water. The hydrochloride form enhances its stability and solubility, making it suitable for pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C5H11ClN2O3 |

| Molecular Weight | 180.61 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

Role in Metabolism

This compound is pivotal in nitrogen metabolism and serves as a precursor for the synthesis of other amino acids and nucleotides. It is involved in the urea cycle, facilitating the detoxification of ammonia in the liver.

Neurotransmission

Research indicates that H-Glu-NH2 plays a significant role in neurotransmission. It acts as a precursor for the synthesis of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that helps regulate neuronal excitability throughout the nervous system .

Immune Function

This compound has been shown to enhance immune function by promoting lymphocyte proliferation and increasing the production of cytokines. This activity is particularly beneficial in conditions where immune response is compromised, such as during stress or illness .

Antioxidant Properties

Studies have demonstrated that H-Glu-NH2 exhibits antioxidant properties, helping to mitigate oxidative stress within cells. This activity is crucial for protecting cells from damage caused by free radicals, thereby supporting overall cellular health .

Case Study 1: Clinical Applications in Cancer Treatment

A study investigated the effects of H-Glu-NH2 supplementation in patients undergoing chemotherapy. Results showed that patients receiving this compound experienced reduced side effects and improved recovery times compared to those who did not receive supplementation. The study highlighted its potential as an adjunct therapy in cancer treatment .

Case Study 2: Effects on Muscle Recovery

Another clinical trial assessed the impact of H-Glu-NH2 on muscle recovery post-exercise. Participants who supplemented with H-Glu-NH2 reported less muscle soreness and faster recovery times. The findings suggest that this compound may enhance muscle repair mechanisms following strenuous physical activity .

The biological activities of H-Glu-NH2 can be attributed to several mechanisms:

- Protein Synthesis : As a building block for proteins, it facilitates muscle growth and repair.

- Neurotransmitter Synthesis : It contributes to GABA production, influencing mood and anxiety levels.

- Immune Modulation : Enhances T-cell function and cytokine production, bolstering immune responses.

- Antioxidant Defense : Scavenges free radicals and reduces oxidative damage.

特性

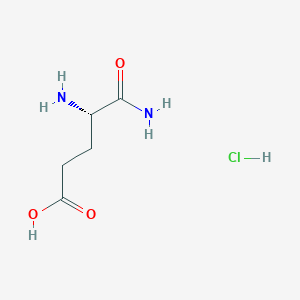

IUPAC Name |

(4S)-4,5-diamino-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFNVIRTSLEGO-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。